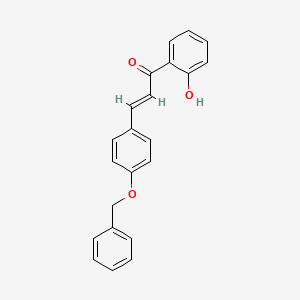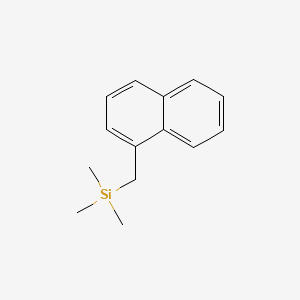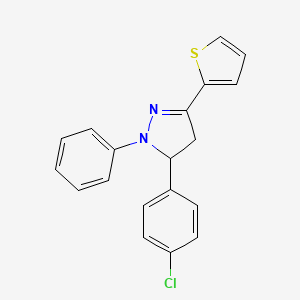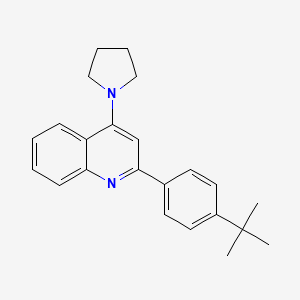
(E)-3-(4-(benzyloxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one follows similar principles but with optimizations for yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides, diketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as optical and electronic materials.
Wirkmechanismus
The biological activity of (2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one: Similar structure but lacks the benzyloxy group.
(2E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a benzyloxy group.
(2E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2E)-3-[4-(benzyloxy)phenyl]-1-(2-hydroxyphenyl)-2-propen-1-one imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This structural feature can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C22H18O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(E)-1-(2-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H18O3/c23-21-9-5-4-8-20(21)22(24)15-12-17-10-13-19(14-11-17)25-16-18-6-2-1-3-7-18/h1-15,23H,16H2/b15-12+ |
InChI-Schlüssel |
PQZKTWBQDPHGOU-NTCAYCPXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)









